2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate
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Overview
Description
2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate, also known as 2-Isopropyl-2-adamantyl methacrylate, is an organic compound with the chemical formula C17H26O2. This compound is characterized by its adamantane core structure, which imparts unique physical and chemical properties. It is typically a colorless or slightly yellow liquid with a special smell and is used as a monomer in the synthesis of high-performance polymer materials .
Preparation Methods
The preparation of 2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate generally involves the reaction of adamantyl methacrylate with isopropanol. The reaction is typically carried out under heating in a solvent with an acidic catalyst to promote the reaction. After the reaction, the product can be purified by distillation or other separation techniques . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-performance polymer materials, such as coatings, adhesives, and plastics.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Oxidation and Reduction: It can be oxidized or reduced using common reagents, although specific conditions and products depend on the reagents used.
Scientific Research Applications
2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate involves its ability to polymerize and form stable, high-performance materials. The adamantane core provides rigidity and stability, while the methacrylate group allows for polymerization. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and catalysts during polymerization .
Comparison with Similar Compounds
2-(1-Adamantyl)propan-2-yl 2-methylprop-2-enoate is unique due to its adamantane core structure, which imparts superior physical and chemical properties compared to other similar compounds. Similar compounds include:
2-(1-Adamantyl)-2-propanol: Another adamantane derivative with different functional groups.
2-Isopropyl-2-methacryloyloxyadamantane: A closely related compound with similar applications in polymer synthesis.
These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in providing high-performance materials.
Properties
CAS No. |
279218-76-7 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(1-adamantyl)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H26O2/c1-11(2)15(18)19-16(3,4)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,1,5-10H2,2-4H3 |
InChI Key |
WLZMKZGLQVILBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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